![molecular formula C20H17LiN2 B14205643 Lithium {(E)-[1-([1,1'-biphenyl]-4-yl)ethylidene]amino}(pyridin-4-yl)methanide CAS No. 830326-17-5](/img/structure/B14205643.png)
Lithium {(E)-[1-([1,1'-biphenyl]-4-yl)ethylidene]amino}(pyridin-4-yl)methanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium {(E)-[1-([1,1’-biphenyl]-4-yl)ethylidene]amino}(pyridin-4-yl)methanide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a lithium ion coordinated with a complex organic ligand, which includes biphenyl and pyridine moieties. The presence of these aromatic systems contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium {(E)-[1-([1,1’-biphenyl]-4-yl)ethylidene]amino}(pyridin-4-yl)methanide typically involves the reaction of 4,4’-bis(pyridin-4-yl)biphenyl with lithium reagents under controlled conditions. One common method includes the following steps:
Preparation of the Ligand: The ligand, 4,4’-bis(pyridin-4-yl)biphenyl, is synthesized by coupling reactions involving biphenyl and pyridine derivatives.
Lithiation: The ligand is then treated with a lithium reagent, such as n-butyllithium, in an inert atmosphere to form the lithium complex.
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
Lithium {(E)-[1-([1,1’-biphenyl]-4-yl)ethylidene]amino}(pyridin-4-yl)methanide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of biphenyl derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced biphenyl derivatives.
Substitution: Formation of substituted biphenyl-pyridine complexes.
Scientific Research Applications
Lithium {(E)-[1-([1,1’-biphenyl]-4-yl)ethylidene]amino}(pyridin-4-yl)methanide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of Lithium {(E)-[1-([1,1’-biphenyl]-4-yl)ethylidene]amino}(pyridin-4-yl)methanide involves its interaction with molecular targets through coordination and binding. The biphenyl and pyridine moieties facilitate its binding to specific enzymes or receptors, modulating their activity. This compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide: Similar structure but with a naphthalene moiety instead of biphenyl.
Lithium {(E)-[1-(phenyl)ethylidene]amino}(pyridin-4-yl)methanide: Contains a phenyl group instead of biphenyl.
Uniqueness
Lithium {(E)-[1-([1,1’-biphenyl]-4-yl)ethylidene]amino}(pyridin-4-yl)methanide is unique due to its biphenyl moiety, which enhances its stability and reactivity compared to similar compounds
Properties
CAS No. |
830326-17-5 |
|---|---|
Molecular Formula |
C20H17LiN2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
lithium;1-(4-phenylphenyl)-N-(pyridin-4-ylmethyl)ethanimine |
InChI |
InChI=1S/C20H17N2.Li/c1-16(22-15-17-11-13-21-14-12-17)18-7-9-20(10-8-18)19-5-3-2-4-6-19;/h2-15H,1H3;/q-1;+1 |
InChI Key |
IWPIHHRQUVNPOJ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(=N[CH-]C1=CC=NC=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



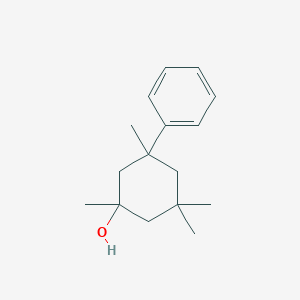

![2-{[(1-Cyclohexyl-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14205581.png)
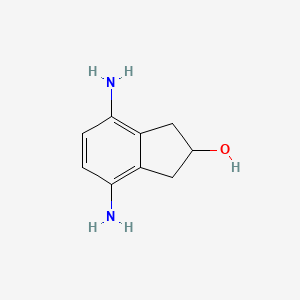
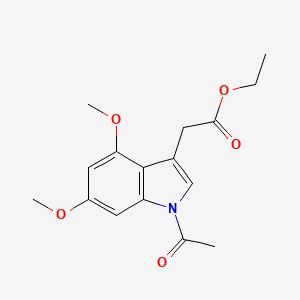
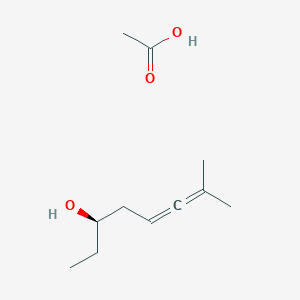
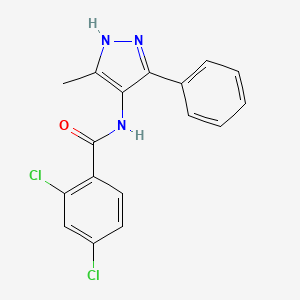
![1-(4-Nitrophenyl)[1,4,7]triazonane](/img/structure/B14205615.png)
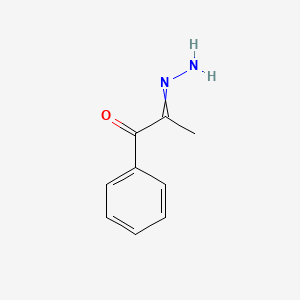

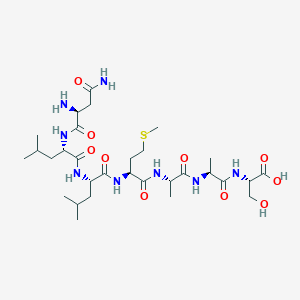
![4-{4-[(3-Ethyloxetan-3-YL)methoxy]butoxy}-2-fluorobenzoic acid](/img/structure/B14205651.png)
![4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]-](/img/structure/B14205653.png)
